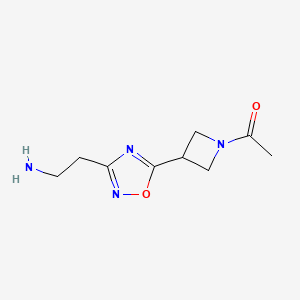

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring a unique combination of functional groups. This compound contains an oxadiazole ring, an azetidine ring, and an ethanone moiety. The presence of these heterocyclic structures imparts significant chemical and biological properties, making it a subject of interest in various fields of research.

Méthodes De Préparation

The synthesis of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids under dehydrating conditions to form the oxadiazole ring . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Analyse Des Réactions Chimiques

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxadiazole ring into other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a complex structure that includes an azetidine ring and an oxadiazole moiety. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization with the oxadiazole group. Various synthetic pathways have been documented, emphasizing the importance of optimizing conditions for yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial activity. For instance, compounds containing the oxadiazole ring have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Studies suggest that the presence of the aminoethyl substituent enhances this activity by facilitating interaction with microbial cell membranes .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar oxadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in malignant cells, although specific studies on 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone are still limited .

Neuroprotective Effects

There is emerging interest in the neuroprotective capabilities of oxadiazole derivatives. Compounds with similar structures have shown promise in models of neurodegenerative diseases, potentially acting through mechanisms that mitigate oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone include other oxadiazole and azetidine derivatives. For example:

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activity.

Azetidine derivatives: . The uniqueness of this compound lies in the combination of these two heterocyclic structures, which imparts distinct chemical and biological properties not found in simpler analogs.

Activité Biologique

The compound 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to highlight the compound's biological activity, including its efficacy against different pathogens and its cytotoxicity profile.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : The compound features an azetidine ring linked to an oxadiazole moiety.

- Functional Groups : The presence of an aminoethyl group enhances its solubility and potential interaction with biological targets.

Biological Activity Overview

Research has demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit a range of biological activities. Here we summarize the findings related to our specific compound:

Antimicrobial Activity

-

Antibacterial Effects :

- Studies have shown that oxadiazole derivatives exhibit significant antibacterial properties. For instance, modifications to the oxadiazole structure have been reported to enhance activity against Staphylococcus aureus and Bacillus subtilis, with some derivatives showing comparable efficacy to standard antibiotics like streptomycin .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Activity :

- Anti-tubercular Activity :

Cytotoxicity

The cytotoxic effects of this compound have been assessed in vitro against several normal cell lines:

- L929 Cell Line : The compound exhibited low cytotoxicity towards L929 cells, indicating a favorable therapeutic index for further development as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

- Modification Studies : Research focused on modifying the oxadiazole scaffold to improve permeability and efficacy against gastrointestinal pathogens showed significant promise in targeting resistant strains .

- Comparative Analysis : A comparative study highlighted that while some oxadiazole derivatives had robust antibacterial properties, others were more effective as antifungal agents, suggesting a diverse mechanism of action depending on structural variations .

Propriétés

IUPAC Name |

1-[3-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-6(14)13-4-7(5-13)9-11-8(2-3-10)12-15-9/h7H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSJEHWPTUNPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C2=NC(=NO2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.